![molecular formula C22H22Cl2N4O B12352550 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Dichlor-N-[3-(1H-Indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamid kann durch einen mehrstufigen Prozess erfolgen, der die Bildung des Indolkernstücks gefolgt von einer Funktionalisierung umfasst. Ein übliches Verfahren beinhaltet die Fischer-Indolisierungsreaktion, die ein robustes und hoch ergiebiges Verfahren ist. Diese Reaktion umfasst typischerweise die Verwendung von Arylhydrazinen und Ketonen unter sauren Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Verwendung von Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Mikrowellenbestrahlung wurde ebenfalls untersucht, um die Reaktionszeiten zu verkürzen und die Effizienz zu steigern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Dichlor-N-[3-(1H-Indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indolrest kann oxidiert werden, um Oxindole zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Indolinen führen.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings häufig.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Sulfonylchloride werden häufig verwendet.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Oxindole, Indoline und verschiedene substituierte Indolderivate .
Wissenschaftliche Forschungsanwendungen
2,6-Dichlor-N-[3-(1H-Indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antiviralen, krebshemmenden und entzündungshemmenden Eigenschaften.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und Polymere eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,6-Dichlor-N-[3-(1H-Indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass der Indolrest mit hoher Affinität an mehrere Rezeptoren bindet und so verschiedene biologische Prozesse beeinflusst. Diese Verbindung kann durch Modulation der Enzymaktivität, Rezeptorbindung und Signaltransduktionswege wirken .
Wirkmechanismus
The mechanism of action of 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by modulating enzyme activity, receptor binding, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlor-N-(1H-Indol-5-yl)benzamid: Ein weiteres Indolderivat mit ähnlichen strukturellen Merkmalen.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chlorpyridin-3-yl)acetamid: Teilt den Indolkern und weist ähnliche biologische Aktivitäten auf.
Einzigartigkeit
2,6-Dichlor-N-[3-(1H-Indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Indazolrings einzigartig, der möglicherweise unterschiedliche biologische Eigenschaften verleiht und sein Potenzial als therapeutisches Mittel erhöht .
Eigenschaften
Molekularformel |
C22H22Cl2N4O |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide |
InChI |
InChI=1S/C22H22Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-4,6,8-10,14-15,19,21,25,27-28H,5,7,11H2,(H,26,29) |
InChI-Schlüssel |
WODBMKOFCHTOSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1NC(=O)C3=C(C=CC=C3Cl)Cl)C(NN2)C4=CC5=C(C=C4)NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


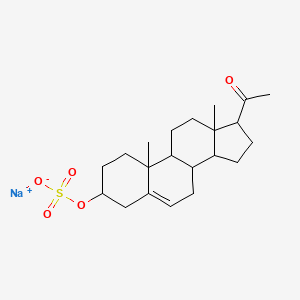
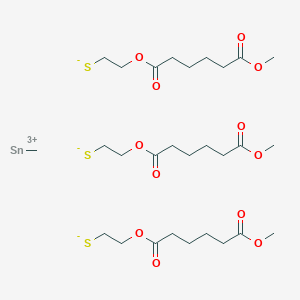
![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)
![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
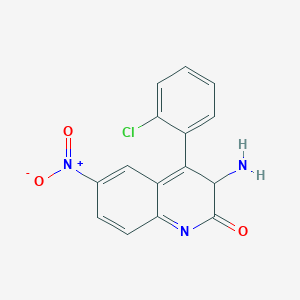
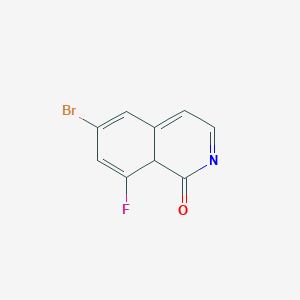
![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)


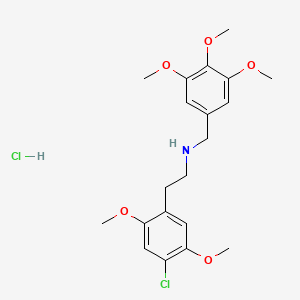

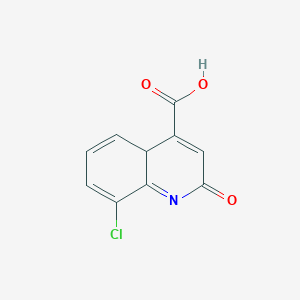
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)

